molecular formula C12H15Cl2N3OS B6225441 2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2768327-37-1

2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B6225441
CAS No.: 2768327-37-1
M. Wt: 320.2
InChI Key:
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Description

2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with an aminoethyl sulfanyl group and a phenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which may influence its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes, thiourea, and β-ketoesters under acidic or basic conditions to form the dihydropyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dihydropyrimidinone core or the phenyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminoethyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified dihydropyrimidinone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl sulfanyl group may interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets. The dihydropyrimidinone core may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
  • 2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Uniqueness

2-[(2-aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds. The presence of the phenyl group and the dihydrochloride form can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2768327-37-1

Molecular Formula

C12H15Cl2N3OS

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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